N-[1-(2,5-dimethoxyphenyl)ethyl]-2-naphthalenesulfonamide
Overview
Description
N-[1-(2,5-dimethoxyphenyl)ethyl]-2-naphthalenesulfonamide, commonly known as "DNNS" is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DNNS is a sulfonamide derivative that has been synthesized through various methods and has been studied for its biological and physiological effects.
Mechanism of Action
DNNS acts as a selective inhibitor of the serotonin transporter, which is responsible for the reuptake of serotonin in the brain. By inhibiting the activity of the serotonin transporter, DNNS leads to an increase in extracellular serotonin levels, which has been linked to antidepressant effects. DNNS has also been shown to have an affinity for other transporters, such as the dopamine transporter, although its activity at these transporters is much weaker than its activity at the serotonin transporter.
Biochemical and Physiological Effects:
DNNS has been shown to have various biochemical and physiological effects. In addition to its antidepressant effects, DNNS has been shown to have anxiolytic effects in animal models. DNNS has also been shown to increase the release of dopamine in the brain, although its activity at the dopamine transporter is weaker than its activity at the serotonin transporter. DNNS has been studied for its potential use in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and addiction.
Advantages and Limitations for Lab Experiments
DNNS has several advantages for use in lab experiments. It is a highly selective inhibitor of the serotonin transporter, which makes it a useful tool for studying the role of the serotonin transporter in various physiological and pathological conditions. DNNS has also been shown to have low toxicity in animal models, which makes it a safer alternative to other compounds that have been used to study the serotonin transporter. However, DNNS has some limitations for use in lab experiments. It has a relatively short half-life, which limits its usefulness in long-term studies. Additionally, DNNS has been shown to have some off-target effects, such as inhibition of the norepinephrine transporter, which may complicate its use in certain experiments.
Future Directions
There are several future directions for research on DNNS. One area of interest is the development of more potent and selective inhibitors of the serotonin transporter. Another area of interest is the study of the role of the serotonin transporter in various neurological and psychiatric disorders, such as depression, anxiety, and addiction. Additionally, the use of DNNS in combination with other compounds, such as selective serotonin reuptake inhibitors (SSRIs), may lead to new treatments for these disorders. Finally, the development of new methods for synthesizing DNNS may lead to more efficient and cost-effective production of this compound.
Scientific Research Applications
DNNS has been studied for its potential applications in scientific research, particularly in the field of neuroscience. DNNS has been shown to inhibit the activity of the serotonin transporter, which is involved in the reuptake of serotonin in the brain. This inhibition leads to an increase in extracellular serotonin levels, which has been linked to antidepressant effects. DNNS has also been studied for its potential use as a tool to study the role of the serotonin transporter in various physiological and pathological conditions.
properties
IUPAC Name |
N-[1-(2,5-dimethoxyphenyl)ethyl]naphthalene-2-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-14(19-13-17(24-2)9-11-20(19)25-3)21-26(22,23)18-10-8-15-6-4-5-7-16(15)12-18/h4-14,21H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNNXEYYQLZFKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)OC)OC)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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